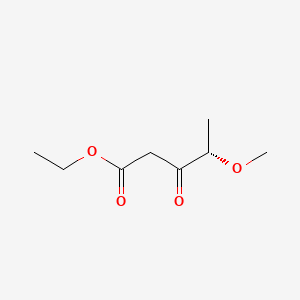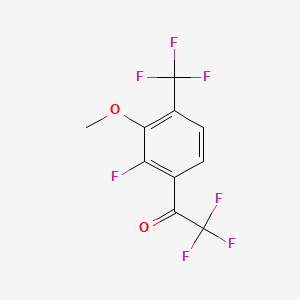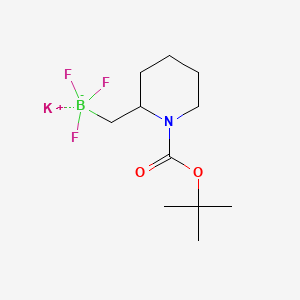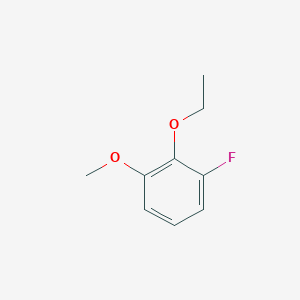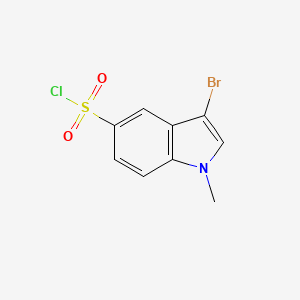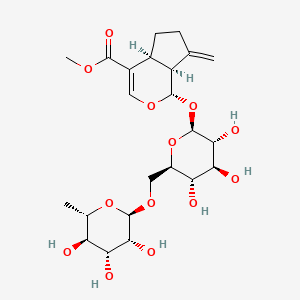![molecular formula C47H50O9P2 B14771728 13-[[4-(12,14-Dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yloxy)-3-methoxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaene](/img/structure/B14771728.png)
13-[[4-(12,14-Dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yloxy)-3-methoxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “13-[[4-(12,14-Dioxa-13-phosphapentacyclo[138002,1103,8018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yloxy)-3-methoxy-2,6-dioxabicyclo[321]octan-8-yl]oxy]-12,14-dioxa-13-phosphapentacyclo[138002,1103,8018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaene” is a highly complex organic molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of various rings and the introduction of functional groups. Each step would require specific reagents and conditions, such as catalysts, solvents, and temperature control.
Industrial Production Methods
Industrial production of complex organic compounds often involves scaling up laboratory methods. This includes optimizing reaction conditions for larger volumes and ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Compounds like this can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate reactions.
Major Products
The major products formed from these reactions would depend on the specific functional groups and reaction conditions used.
Scientific Research Applications
Chemistry
In chemistry, such compounds can be used as intermediates in the synthesis of more complex molecules or as catalysts in various reactions.
Biology
In biology, these compounds might be studied for their interactions with biological molecules, such as proteins or DNA.
Medicine
In medicine, they could be investigated for potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.
Industry
In industry, these compounds might be used in the development of new materials or as additives in various products.
Mechanism of Action
The mechanism of action for such a compound would involve its interaction with specific molecular targets, such as enzymes or receptors. This interaction could alter the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other complex organic molecules with similar ring structures or functional groups.
Uniqueness
The uniqueness of this compound would lie in its specific structure and the resulting chemical properties, which could lead to unique applications in various fields.
Properties
Molecular Formula |
C47H50O9P2 |
|---|---|
Molecular Weight |
820.8 g/mol |
IUPAC Name |
13-[[4-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yloxy)-3-methoxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaene |
InChI |
InChI=1S/C47H50O9P2/c1-48-47-46(56-58-53-37-24-20-29-12-4-8-16-33(29)42(37)43-34-17-9-5-13-30(34)21-25-38(43)54-58)45-44(39(50-47)26-49-45)55-57-51-35-22-18-27-10-2-6-14-31(27)40(35)41-32-15-7-3-11-28(32)19-23-36(41)52-57/h18-25,39,44-47H,2-17,26H2,1H3 |
InChI Key |
CARGHVWOKISGJI-UHFFFAOYSA-N |
Canonical SMILES |
COC1C(C2C(C(O1)CO2)OP3OC4=C(C5=C(CCCC5)C=C4)C6=C(O3)C=CC7=C6CCCC7)OP8OC9=C(C1=C(CCCC1)C=C9)C1=C(O8)C=CC2=C1CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


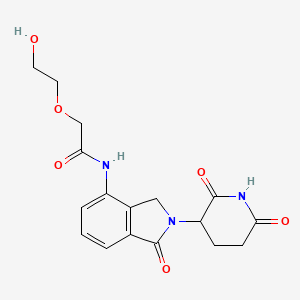
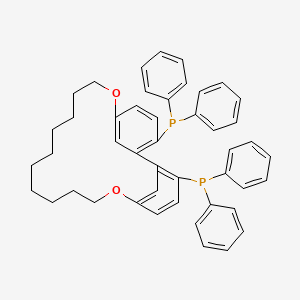
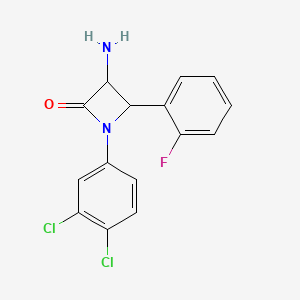
![(1S,2R,11S,12R)-2-methyltetracyclo[10.2.1.0(2),(1)(1).0,]pentadeca-4(9),5,7,13-tetraene-3,10-dione](/img/structure/B14771680.png)
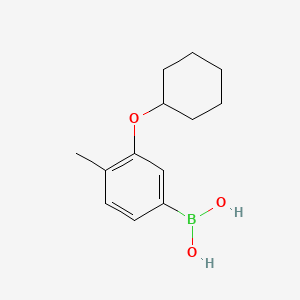
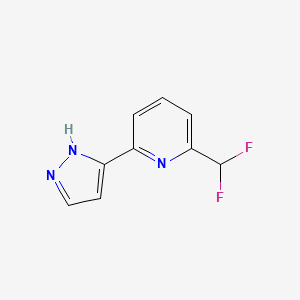
![Ethyl 7-{[1,1'-biphenyl]-3-YL}-4,7-dioxoheptanoate](/img/structure/B14771698.png)
